2,2-Diethoxy-1-(1-methyl-1H-imidazol-2-YL)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

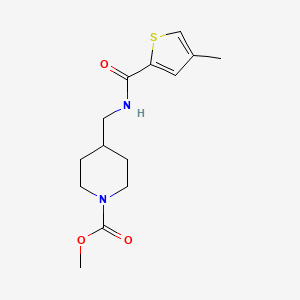

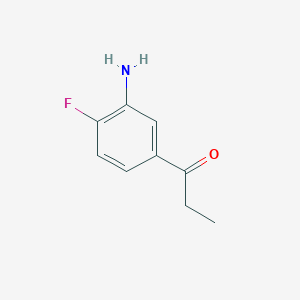

“2,2-Diethoxy-1-(1-methyl-1H-imidazol-2-YL)ethan-1-one” is an organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of “2,2-Diethoxy-1-(1-methyl-1H-imidazol-2-YL)ethan-1-one” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole compounds, including “2,2-Diethoxy-1-(1-methyl-1H-imidazol-2-YL)ethan-1-one”, are known for their broad range of chemical reactivity. They can participate in various chemical reactions due to the presence of the imidazole ring .Wissenschaftliche Forschungsanwendungen

Antimicrobial Potential

Imidazole derivatives, including the one , have shown promising results as antimicrobial agents. They have been synthesized and evaluated for their efficacy against various microbial strains. For instance, certain imidazole derivatives have demonstrated good antimicrobial potential, which could be attributed to the presence of the imidazole ring .

Anti-tubercular Activity

Compounds containing the imidazole moiety have been synthesized and tested for their anti-tubercular activity. One such derivative has been evaluated against Mycobacterium tuberculosis, and the minimum inhibitory concentration (MIC) values of these derivatives were calculated, indicating their potential in treating tuberculosis .

Antitumor Agents

Imidazole-containing compounds have also been explored for their antitumor properties. Derivatives of imidazole have been synthesized and assessed as potential antitumor agents. The structural presence of the imidazole ring contributes to the activity of these compounds .

Enzyme Substrate for Fluorescence Activity Detection

The compound can serve as an enzyme substrate to detect the activity of certain fluorescent molecules. This application is particularly useful in biochemical assays where the detection of enzyme activity is crucial .

Fluorescent Dye Intermediates

Imidazole derivatives are valuable intermediates in the synthesis of fluorescent dyes. These dyes have applications in biological labeling and imaging studies, which are essential for visualizing cellular and molecular processes .

Synthesis of Functional Molecules

The imidazole ring is a key component in the synthesis of functional molecules used in various everyday applications. Advances in the synthesis of substituted imidazoles have highlighted their importance in creating molecules with specific functions and properties .

Zukünftige Richtungen

The future directions for “2,2-Diethoxy-1-(1-methyl-1H-imidazol-2-YL)ethan-1-one” and similar imidazole derivatives could involve further exploration of their chemical and biological properties. Given the wide range of biological activities exhibited by imidazole derivatives, they could be potential candidates for the development of new drugs .

Wirkmechanismus

Target of Action

Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole-containing compounds can affect various biochemical pathways. For example, 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine is a histamine metabolite and is a product of histamine 1-methyltransferase in the pathway of histidine metabolism .

Pharmacokinetics

Imidazole is highly soluble in water and other polar solvents, which can influence its absorption, distribution, metabolism, and excretion .

Result of Action

Imidazole derivatives have been reported to have a wide range of biological activities, as mentioned above .

Eigenschaften

IUPAC Name |

2,2-diethoxy-1-(1-methylimidazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-4-14-10(15-5-2)8(13)9-11-6-7-12(9)3/h6-7,10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAYTTVHUGQHTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)C1=NC=CN1C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diethoxy-1-(1-methyl-1H-imidazol-2-YL)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2960214.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2960216.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2960218.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2960219.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2960221.png)

![1,5-Dimethyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride](/img/structure/B2960226.png)

![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2960227.png)

![N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2960233.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2960235.png)